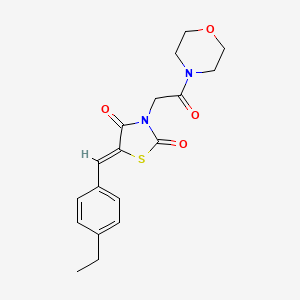

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-[(4-ethylphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-13-3-5-14(6-4-13)11-15-17(22)20(18(23)25-15)12-16(21)19-7-9-24-10-8-19/h3-6,11H,2,7-10,12H2,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOZLFHOISXMTO-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

The compound is synthesized through a two-step approach :

- Formation of the 3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione intermediate.

- Knoevenagel condensation with 4-ethylbenzaldehyde to introduce the benzylidene group.

Synthesis of 3-(2-Morpholino-2-oxoethyl)thiazolidine-2,4-dione

The intermediate is prepared via nucleophilic substitution between morpholine and a bromoacetyl-thiazolidinedione precursor. Key steps include:

- Reacting thiazolidine-2,4-dione with ethyl bromoacetate in ethanol under reflux (65–80°C for 6–12 hours).

- Substituting the ethoxy group with morpholine in the presence of a base (e.g., K₂CO₃).

Mechanistic insight :

The reaction proceeds through deprotonation of the thiazolidinedione’s NH group, followed by alkylation at the nitrogen atom. Morpholine acts as a nucleophile, displacing the bromide to form the 2-morpholino-2-oxoethyl side chain.

Knoevenagel Condensation with 4-Ethylbenzaldehyde

The benzylidene group is introduced via a base-catalyzed condensation :

- Reactants : 3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione (1 eq) and 4-ethylbenzaldehyde (1.2 eq).

- Catalysts : Piperidine (10 mol%) or morpholine (10 mol%).

- Solvents : Ethanol (traditional) or deep eutectic solvents (DES; e.g., choline chloride:N-methylurea).

- Conditions : Reflux at 80–120°C for 2–9 hours, often with azeotropic water removal using a Dean-Stark apparatus.

Reaction mechanism :

Optimization of Reaction Conditions

Comparative studies reveal critical factors affecting yield and reaction efficiency:

Table 1: Solvent and Catalyst Impact on Knoevenagel Condensation

| Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Choline chloride:N-methylurea DES | None | 80 | 2 | 79.9 | |

| Ethanol | Morpholine | 120 | 2 | 85–90 | |

| Ethanol | Piperidine | 80 | 6 | 68 |

Key findings :

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Structural Overview

The compound features a thiazolidine ring with two ketone groups (dione), an ethyl group attached to a benzene ring, and a morpholino-2-oxoethyl substituent. Its molecular weight is approximately 360.43 g/mol, and it has the CAS number 637326-63-7.

Anticancer Properties

Thiazolidinediones, including derivatives like (Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione, have been investigated for their potential as anticancer agents. Similar compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those with active ERK signaling pathways. For instance, modifications in related thiazolidinediones have been linked to enhanced selectivity against melanoma cells .

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Research indicates that certain thiazolidinedione derivatives act as competitive inhibitors of PTP1B, an enzyme implicated in insulin signaling and cancer progression. A study highlighted that specific modifications to the thiazolidinedione structure can yield compounds with significant inhibitory effects against PTP1B, suggesting that this compound may exhibit similar properties .

Synthesis and Structure-Activity Relationship

The synthesis of thiazolidinediones typically involves condensation reactions between thiazolidine precursors and various substituents. The structural modifications can significantly influence biological activity. For example, substituents on the benzylidene moiety can enhance binding affinity and selectivity for target enzymes or receptors .

Case Study 1: Anticancer Activity

A study focused on the design and synthesis of benzylidene-thiazolidine derivatives demonstrated that specific structural modifications could lead to compounds with enhanced anticancer activity against melanoma cells. The findings indicated that the introduction of morpholino groups could improve solubility and bioavailability, enhancing therapeutic efficacy .

Case Study 2: Inhibition of PTP1B

In another investigation, several thiazolidinedione derivatives were synthesized and evaluated for their ability to inhibit PTP1B. Among these, compounds with specific substitutions showed promising IC50 values (e.g., as low as 4.6 μM), indicating strong potential for further development as therapeutic agents targeting metabolic disorders and cancer .

Mechanism of Action

The mechanism of action of (Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can bind to and inhibit enzymes involved in inflammation and cancer progression. It can also modulate signaling pathways related to glucose metabolism, making it effective in managing diabetes.

Comparison with Similar Compounds

Similar Compounds

Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

Pioglitazone: Similar to rosiglitazone, used for managing blood sugar levels in diabetes.

Troglitazone: An older thiazolidinedione compound with similar properties but withdrawn due to safety concerns.

Uniqueness

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione stands out due to its unique substituents, which confer distinct chemical and biological properties. Its combination of a morpholino group and an ethylbenzylidene substituent is not commonly found in other thiazolidinedione derivatives, making it a valuable compound for further research and development.

Biological Activity

(Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to a class of thiazolidine-2,4-dione derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thiazolidine core substituted with an ethylbenzylidene and morpholino group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study found that various thiazolidine derivatives showed activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL . Specifically, compounds similar to this compound have demonstrated effectiveness against several pathogenic microorganisms.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Other Thiazolidines | 2 - 16 | Various Gram-positive bacteria |

Anticancer Activity

The anticancer potential of thiazolidine derivatives has also been investigated. One study highlighted that certain derivatives could inhibit human topoisomerases I and II, enzymes critical for DNA replication and transcription. Specifically, compounds structurally related to this compound were shown to induce apoptosis in cancer cell lines such as MCF-7 . The mechanism involves the activation of intrinsic apoptotic pathways leading to cell death.

Case Studies and Research Findings

-

Study on Antimicrobial Properties:

A comprehensive evaluation of various thiazolidine derivatives revealed that those with specific substitutions exhibited enhanced antimicrobial activity. The study utilized disc diffusion methods to assess efficacy against multiple bacterial strains .- Findings:

- Compounds with arylidene substitutions at the 5-position showed superior activity against both Gram-positive and Gram-negative bacteria.

- The introduction of morpholino groups further enhanced the antimicrobial profile.

- Findings:

-

Investigation into Anticancer Mechanisms:

A separate investigation focused on the anticancer properties of thiazolidine derivatives, particularly their effects on human cancer cell lines. The study demonstrated that these compounds could effectively inhibit topoisomerase activity and induce apoptosis in MCF-7 cells .- Key Results:

- The most active compound in the series induced significant apoptosis through cytochrome c release.

- Comparative studies indicated that modifications at the benzylidene position significantly influenced anticancer activity.

- Key Results:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-5-(4-ethylbenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-ethylbenzaldehyde and a thiazolidine-2,4-dione precursor. Key steps include:

- Catalyst selection : Diisopropyl ethyl ammonium acetate (DIPEAc) improves reaction efficiency at room temperature, enabling moderate-to-high yields (60–93%) .

- Solvent optimization : Use aprotic solvents like 1,2-dichloroethane or THF to stabilize intermediates and reduce side reactions .

- Temperature control : Reactions are typically stirred at 45–60°C for 6–24 hours, depending on substituent reactivity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel | DIPEAc, RT, 2-6h | 69–93 | |

| Alkylation | DIAD, Ph₃P, THF, 45°C | 55–70 |

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry (e.g., Z-configuration of the benzylidene group) and substituent positions. For example, the ethyl group on the benzylidene moiety appears as a triplet at δ 1.2–1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Purity (>95%) is validated using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate pharmacophoric elements?

- Methodological Answer :

- Substituent variation : Modify the ethylbenzylidene or morpholino groups to assess impacts on bioactivity. For instance:

- Replace the ethyl group with methoxy or halogens to study electronic effects .

- Substitute morpholino with piperazine or thiomorpholine to probe steric and hydrogen-bonding interactions .

- Biological assays : Screen analogs against target proteins (e.g., hemoglobin subunits, COX-2/5-LOX) using SPR or enzyme inhibition assays .

- Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like PPARγ .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assay protocols : Use identical cell lines (e.g., HepG2 for antidiabetic studies) and control compounds (e.g., rosiglitazone) to minimize variability .

- Validate purity : Contaminants (e.g., unreacted aldehydes) can skew results; re-purify compounds via silica gel chromatography before testing .

- Cross-laboratory collaboration : Share raw data (e.g., IC₅₀ values, NMR spectra) via platforms like PubChem to verify reproducibility .

Q. How can stereochemical byproducts during synthesis be minimized or characterized?

- Methodological Answer :

- Chiral catalysts : Use (S)-BINOL-derived catalysts to enforce Z-selectivity during Knoevenagel condensation .

- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak IA) to resolve E/Z isomers .

- X-ray crystallography : Confirm absolute configuration of single crystals grown from DMF/ethanol mixtures .

Key Research Considerations

- Avoid commercial sources : Prioritize in-house synthesis over commercial suppliers to ensure compound authenticity.

- Data validation : Cross-reference NMR/MS data with PubChem entries (e.g., CID 1133819) for accuracy .

- Ethical reporting : Disclose synthetic yields, purification methods, and assay conditions in full to support reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.